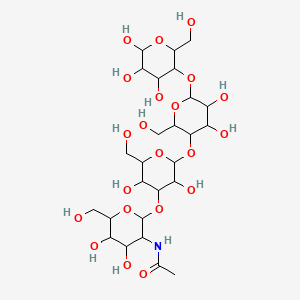

Globotetraose

描述

属性

CAS 编号 |

75660-79-6 |

|---|---|

分子式 |

C26H45NO21 |

分子量 |

707.6 g/mol |

IUPAC 名称 |

N-[(2S,3R,4R,5R,6R)-2-[(2R,3R,4S,5R)-1,2-dihydroxy-6-oxo-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |

InChI |

InChI=1S/C26H45NO21/c1-7(33)27-13-17(38)14(35)9(3-29)43-24(13)47-22(8(34)2-28)23(48-26-21(42)19(40)16(37)11(5-31)45-26)12(6-32)46-25-20(41)18(39)15(36)10(4-30)44-25/h6,8-26,28-31,34-42H,2-5H2,1H3,(H,27,33)/t8-,9-,10-,11-,12+,13-,14+,15+,16+,17-,18+,19+,20-,21-,22-,23-,24+,25+,26-/m1/s1 |

InChI 键 |

VHTSJEJZPDUCFN-BZIGDIPCSA-N |

同义词 |

GalNAcβ1-3Galα1-4Galβ1-4Glc |

产品来源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Structure of Globotetraose

Abstract

Globotetraose (Gb4), a complex tetrasaccharide, holds a pivotal position in the landscape of glycobiology, serving as a fundamental core structure for a major class of glycosphingolipids and as a critical cellular receptor implicated in pathogenesis. This technical guide provides a comprehensive exploration of the molecular architecture, biosynthesis, and functional significance of Globotetraose. Tailored for researchers, scientists, and professionals in drug development, this document delves into the intricate details of its monosaccharide composition, the stereochemistry of its glycosidic linkages, and its three-dimensional conformation. Furthermore, we will discuss the enzymatic pathways governing its synthesis, its role as a precursor to the globo-series of glycosphingolipids, and the cutting-edge analytical methodologies employed for its structural elucidation. Finally, the guide will illuminate the crucial role of Globotetraose in cellular recognition by pathogens, with a particular focus on Shiga toxin, and explore its emerging potential as a target for therapeutic intervention.

The Molecular Architecture of Globotetraose

Globotetraose is a tetrasaccharide, meaning it is a carbohydrate composed of four monosaccharide units joined together by glycosidic bonds. Its precise structure dictates its biological function, from its incorporation into cell membranes to its role as a binding site for proteins and toxins.

Monosaccharide Composition: The Building Blocks

Globotetraose is assembled from three distinct monosaccharides:

-

N-acetyl-D-galactosamine (GalNAc): An amino sugar derivative of galactose.

-

D-Galactose (Gal): A C4 epimer of glucose.

-

D-Glucose (Glc): The most abundant monosaccharide in nature.

The stoichiometry of these units in Globotetraose is one molecule of N-acetyl-D-galactosamine, two molecules of D-galactose, and one molecule of D-glucose.

The Glycosidic Linkages: Connecting the Monosaccharides

The sequence and linkage of these monosaccharides are crucial to the identity of Globotetraose. The linkages are formed between the anomeric carbon of one sugar and a hydroxyl group of another[1]. The complete and confirmed structure of Globotetraose is:

GalNAcβ(1-3)Galα(1-4)Galβ(1-4)Glc

This notation specifies:

-

A terminal N-acetylgalactosamine is linked via a β(1-3) glycosidic bond to a galactose residue.

-

This galactose residue is, in turn, linked to another galactose via an α(1-4) glycosidic bond.

-

Finally, this second galactose is linked to a glucose residue via a β(1-4) glycosidic bond.

Stereochemistry and Ring Conformation

The stereochemistry of each monosaccharide unit and the geometry of the glycosidic linkages determine the overall three-dimensional shape of Globotetraose. The monosaccharide units exist predominantly as six-membered pyranose rings. In solution, these rings adopt stable chair conformations to minimize steric hindrance. The most stable chair conformation for D-glucose and D-galactose is the ⁴C₁ conformation, where the majority of the bulky hydroxyl groups are in equatorial positions.

The α and β designations of the glycosidic linkages refer to the stereochemistry at the anomeric carbon (C1). An α-linkage is axial, while a β-linkage is equatorial with respect to the plane of the sugar ring. The rotational freedom around the glycosidic bonds (defined by the phi, ψ, and omega torsion angles) allows for a degree of conformational flexibility, which is critical for its interaction with binding partners.

IUPAC Nomenclature and Symbolic Representation

The systematic IUPAC name for Globotetraose is β-D-Galactopyranosyl-(1→3)-α-D-galactopyranosyl-(1→4)-β-D-galactopyranosyl-(1→4)-D-glucopyranose. For clarity and standardization in glycobiology, symbolic notation systems such as the Symbol Nomenclature for Glycans (SNFG) are widely used.

Biosynthesis of Globotetraose and the Globo-series Glycosphingolipids

Globotetraose does not typically exist as a free oligosaccharide in significant amounts within cells. Instead, it serves as the core glycan structure of globoside (Gb4Cer), a prominent glycosphingolipid. The biosynthesis is a stepwise process occurring in the Golgi apparatus, involving the sequential addition of monosaccharides to a lipid anchor, ceramide, by specific glycosyltransferases.

The pathway begins with Lactosylceramide (LacCer), which is a common precursor for several series of glycosphingolipids[2].

Step 1: Synthesis of Globotriaosylceramide (Gb3Cer) Lactosylceramide is converted to Globotriaosylceramide (Gb3Cer) by the action of an α-1,4-galactosyltransferase (Gb3 synthase, encoded by the A4GALT gene). This enzyme transfers a galactose residue from UDP-galactose to LacCer, forming the Galα(1-4)Gal linkage[3][4][5].

Step 2: Synthesis of Globoside (Gb4Cer) Globotriaosylceramide is then converted to Globoside (Gb4Cer) by a β-1,3-N-acetylgalactosaminyltransferase (Gb4 synthase, encoded by the B3GALNT1 gene). This enzyme adds an N-acetylgalactosamine from UDP-GalNAc to Gb3Cer, creating the terminal GalNAcβ(1-3)Gal linkage[6][7][8].

Globotetraose, as the glycan component of Gb4Cer, can be further elongated to form other members of the globo-series, such as the Forssman antigen (Gb5), by the addition of another α-linked N-acetylgalactosamine.

Figure 1: Biosynthetic pathway of Globoside (Gb4), the glycosphingolipid containing the Globotetraose core.

Analytical Methodologies for Structural Elucidation

The determination of the complex structure of oligosaccharides like Globotetraose requires a combination of sophisticated analytical techniques.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and sequence of oligosaccharides. Through fragmentation analysis (MS/MS), the glycosidic linkages can be inferred.

Expected m/z values for key fragments of permethylated Globotetraose:

| Fragment Ion | Structure | Expected m/z (Monoisotopic) |

|---|---|---|

| [M+Na]⁺ | GalNAc-Gal-Gal-Glc | 952.48 |

| Y₃ | GalNAc-Gal-Gal | 693.35 |

| Y₂ | Gal-Gal | 489.25 |

| Y₁ | Gal | 285.15 |

| B₄ | GalNAc-Gal-Gal-Glc | 922.47 |

| B₃ | GalNAc-Gal-Gal | 663.34 |

| B₂ | GalNAc-Gal | 459.24 |

| B₁ | GalNAc | 255.14 |

Note: These are theoretical values for permethylated sodium adducts and may vary slightly in experimental data.

Protocol: Sample Preparation and MALDI-TOF MS Analysis of Glycans

-

Release of Glycans: If the glycan is part of a glycoconjugate, it must first be released. This can be achieved enzymatically (e.g., using PNGase F for N-glycans) or chemically (e.g., hydrazinolysis).

-

Purification: The released glycans are purified using methods like solid-phase extraction (SPE) on graphitized carbon columns.

-

Permethylation: To improve ionization efficiency and prevent in-source fragmentation, the hydroxyl groups of the glycan are permethylated using a reagent like methyl iodide.

-

MALDI-TOF MS Analysis:

-

The permethylated glycan is mixed with a suitable matrix (e.g., 2,5-dihydroxybenzoic acid).

-

The mixture is spotted onto a MALDI target plate and allowed to dry.

-

The sample is analyzed in a MALDI-TOF mass spectrometer in reflectron positive ion mode.

-

For MS/MS analysis, precursor ions are selected and subjected to collision-induced dissociation (CID).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most definitive method for determining the anomeric configuration (α or β) and the linkage positions of glycosidic bonds[3]. Both 1D (¹H) and 2D (COSY, TOCSY, HSQC, HMBC) experiments are employed.

Characteristic ¹H NMR Chemical Shifts for Anomeric Protons of Globotetraose:

| Monosaccharide | Anomeric Proton | Linkage | Typical Chemical Shift (ppm) |

|---|---|---|---|

| GalNAc | H-1 | β(1-3) | ~4.6-4.8 |

| Gal (internal) | H-1 | α(1-4) | ~5.0-5.2 |

| Gal (internal) | H-1 | β(1-4) | ~4.4-4.6 |

| Glc (reducing end) | H-1 (α/β) | - | ~5.2 (α), ~4.6 (β) |

Note: Chemical shifts are highly dependent on the solvent and temperature.

Figure 2: A generalized workflow for the structural elucidation of Globotetraose.

Functional Interactions and Recognition

The biological significance of Globotetraose lies in its role as a recognition motif on the cell surface, primarily as the glycan component of globoside (Gb4Cer).

Receptor for Shiga Toxin

Globotetraose is the primary receptor for Shiga toxin 2e (Stx2e), and a secondary receptor for other Shiga toxins, which are virulence factors produced by certain strains of Escherichia coli[1][9][10][11][12]. The B-subunit pentamer of the Shiga toxin specifically recognizes and binds to the terminal trisaccharide of Globotetraose (GalNAcβ(1-3)Galα(1-4)Gal)[1][10][11]. This binding event initiates the endocytosis of the toxin, leading to its retrograde transport to the endoplasmic reticulum and subsequent cell death through the inhibition of protein synthesis. The interaction is highly specific, and the affinity of binding is influenced by the presentation of Globotetraose on the cell surface.

Role in Cell Adhesion and Signaling

Glycosphingolipids, including globoside, are known to cluster in lipid rafts, specialized microdomains of the plasma membrane. Within these rafts, they can modulate the activity of transmembrane receptors and participate in cell adhesion and signal transduction pathways.

Implications for Drug Development

The critical role of Globotetraose in the pathogenesis of Shiga toxin-producing E. coli infections makes it an attractive target for therapeutic intervention.

Inhibitors of Toxin Binding: One major strategy is the development of Globotetraose analogues that can act as soluble decoys, binding to the Shiga toxin and preventing it from interacting with host cells. These carbohydrate-based drugs can be designed to have higher affinity for the toxin than the natural receptor.

Vaccine Development: Synthetic Globotetraose-containing glycoconjugates are being explored as vaccine candidates to elicit an immune response that can neutralize Shiga toxins.

Anti-Cancer Therapies: Certain cancer cells overexpress globo-series glycosphingolipids. This differential expression can be exploited for targeted cancer therapies, such as antibody-drug conjugates that specifically recognize and kill cancer cells bearing these surface markers.

Conclusion and Future Perspectives

Globotetraose is a structurally intricate and biologically significant tetrasaccharide. Its well-defined molecular architecture, characterized by a specific sequence of monosaccharides and stereochemically precise glycosidic linkages, underpins its crucial roles in cellular physiology and pathology. A thorough understanding of its structure, biosynthesis, and interactions is paramount for the development of novel therapeutics against infectious diseases and cancer. Future research will likely focus on the high-resolution structural details of its complexes with binding partners, the development of more potent and specific inhibitors, and the elucidation of its broader roles in cell signaling and immunology. The continued advancement of analytical techniques will undoubtedly provide deeper insights into the structure-function relationships of this important glycan.

References

-

Agrawal PK. (1992). NMR spectroscopy in the structural elucidation of oligosaccharides and glycosides. Phytochemistry, 31(10):3307–30. [Link]

-

Bubb WA. (2003). NMR spectroscopy in the study of carbohydrates: characterizing the structural complexity. Concepts in Magnetic Resonance, 19A(1), 1-19. [Link]

-

Davies GJ, Planas A, Rovira C. (2012). Conformational analyses of the reaction coordinate of glycosidases. Accounts of Chemical Research, 45(2), 308-16. [Link]

-

Lingwood CA. (1993). Verotoxins and their glycolipid receptors. Advances in Lipid Research, 25, 189-211. [Link]

-

Patras MA, Davalos JZ, Kuhnert N. (2023). Understanding the fragmentation of glucose in mass spectrometry. Journal of Mass Spectrometry, 58(10), e4972. [Link]

-

PubChem. Globotetraose. National Center for Biotechnology Information. [Link]

-

Reynolds WF, Enriquez RG, Magos GA, Gnecco D. (2000). Total assignment of the 1H and 13C NMR spectra of casimiroedine and its peracetylated derivative. Magnetic Resonance in Chemistry, 38(5), 384-386. [Link]

-

St. Michael F, Li J, Bensing BA. (2021). Determination of glycan structure by nuclear magnetic resonance. In Glycoscience Protocols (GlycoPODv2). [Link]

-

Vliegenthart JFG, Dorland L, van Halbeek H. (1983). High-resolution, 1H-nuclear magnetic resonance spectroscopy as a tool in the structural analysis of carbohydrates related to glycoproteins. Advances in Carbohydrate Chemistry and Biochemistry, 41, 209-374. [Link]

-

Watanabe M, et al. (2009). Structural analysis of the interaction between Shiga toxin B subunits and linear polymers bearing clustered globotriose residues. Infection and Immunity, 77(9), 3778-3785. [Link]

-

Zhang Y, et al. (2021). A Multidimensional Mass Spectrometry-Based Workflow for De Novo Structural Elucidation of Oligosaccharides from Polysaccharides. Journal of Agricultural and Food Chemistry, 69(29), 8234-8243. [Link]

-

National Center for Biotechnology Information. Gene entry for A4GALT alpha 1,4-galactosyltransferase. [Link]

-

National Center for Biotechnology Information. Gene entry for B3GALNT1 beta-1,3-N-acetylgalactosaminyltransferase 1. [Link]

-

UniProt Consortium. UniProt entry for B4GALT1 - Beta-1,4-galactosyltransferase 1. [Link]

-

KEGG Pathway. Glycosphingolipid biosynthesis - globo series. [Link]

-

Paton AW, Paton JC. (2001). Neutralization of Shiga toxins Stx1, Stx2c, and Stx2e by recombinant bacteria expressing mimics of globotriose and globotetraose. Infection and Immunity, 69(3), 1967-1970. [Link]

-

Lee, J. C., & Wu, C. Y. (2019). Signaling pathway of globo-series glycosphingolipids and β1, 3-galactosyltransferase V (β3GalT5) in breast cancer. Proceedings of the National Academy of Sciences, 116(9), 3466-3471. [Link]

-

PubChem. globo-series glycosphingolipids biosynthesis. [Link]

-

Platt, F. M., & Butters, T. D. (2015). Synthesis, function, and therapeutic potential of glycosphingolipids. The Journal of clinical investigation, 125(4), 1467–1478. [Link]

-

Sandvig, K., & van Deurs, B. (2002). Membrane traffic exploited by protein toxins. Annual review of cell and developmental biology, 18(1), 1-24. [Link]

-

Jeyasuria, K., & Lingwood, C. A. (1999). Glycosphingolipid receptors for verotoxin: characterization of the globotriaosyl ceramide-binding site. Biochemical and biophysical research communications, 265(2), 488-492. [Link]

-

UniProt Consortium. UniProt entry for B3GALNT1 - Beta-1,3-N-acetylgalactosaminyltransferase 1. [Link]

-

GeneCards. A4GALT Gene. [Link]

-

GeneCards. B3GALNT1 Gene. [Link]

-

Dowd, M. K., Zeng, J., French, A. D., & Reilly, P. J. (1992). Conformational analysis of the anomeric forms of kojibiose, nigerose, and maltose using MM3. Carbohydrate research, 230(2), 223-244. [Link]

-

Johannes, L., & Römer, W. (2010). Shiga toxins—from cell biology to biomedical applications. Nature reviews Microbiology, 8(2), 105-116. [Link]

-

UniProt Consortium. UniProt entry for A4GALT - Lactosylceramide 4-alpha-galactosyltransferase. [Link]

-

Melton-Celsa, A. R. (2014). Shiga toxin (Stx) classification, structure, and function. Microbiology spectrum, 2(4), 10-1128. [Link]

-

Jørgensen, R., et al. (2017). Structural elucidation of polysaccharides and investigations of enzymatic syntesis of oligosaccharides using NMR spectroscopy. DTU Orbit. [Link]

Sources

- 1. Neutralization of Shiga Toxins Stx1, Stx2c, and Stx2e by Recombinant Bacteria Expressing Mimics of Globotriose and Globotetraose - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Analysis of conformationally restricted models for the (1----6)-branch of asparagine-linked oligosaccharides by n.m.r.-spectroscopy and HSEA calculation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. orbit.dtu.dk [orbit.dtu.dk]

- 4. youtube.com [youtube.com]

- 5. whitman.edu [whitman.edu]

- 6. Frontiers | Computational and NMR Conformational Analysis of Galactofuranoside Cycles Presented in Bacterial and Fungal Polysaccharide Antigens [frontiersin.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. web.pdx.edu [web.pdx.edu]

- 9. Conformational analyses of the reaction coordinate of glycosidases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Determination of glycan structure by nuclear magnetic resonance - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. Neutralization of Shiga toxins Stx1, Stx2c, and Stx2e by recombinant bacteria expressing mimics of globotriose and globotetraose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

Globotetraose: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

An In-Depth Exploration of the Chemical Properties, Biological Significance, and Analytical Methodologies of a Key Glycosphingolipid

Abstract

Globotetraose, a complex carbohydrate, plays a pivotal role in a multitude of cellular processes, ranging from cell recognition and adhesion to serving as a critical receptor for various pathogens and toxins. This technical guide provides a comprehensive overview of Globotetraose, meticulously detailing its chemical and physical properties, exploring its multifaceted biological functions, and offering a robust framework for its experimental analysis. Designed for researchers, scientists, and drug development professionals, this document synthesizes foundational knowledge with actionable insights, aiming to facilitate innovative research and the development of novel therapeutic strategies targeting Globotetraose-mediated pathways.

Chemical and Physical Properties of Globotetraose

Globotetraose is a neutral glycosphingolipid oligosaccharide of significant biological interest. A thorough understanding of its fundamental chemical and physical characteristics is paramount for any investigation into its function and potential as a therapeutic target.

Chemical Formula and Molecular Weight

Globotetraose is a tetrasaccharide with the chemical formula C26H45NO21.[1] Its molecular weight is 707.6 g/mol .[1] These fundamental properties are crucial for a range of experimental procedures, including mass spectrometry analysis and the preparation of solutions with precise molar concentrations.

| Property | Value | Source |

| Chemical Formula | C26H45NO21 | PubChem[1] |

| Molecular Weight | 707.6 g/mol | PubChem[1] |

| Monoisotopic Mass | 707.24840744 Da | PubChem[1] |

Structural Composition

Globotetraose is comprised of four monosaccharide units linked in a specific sequence and configuration: N-acetylgalactosamine (GalNAc), galactose (Gal), another galactose, and glucose (Glc). The precise linkage is β-D-GalNAc-(1→3)-α-D-Gal-(1→4)-β-D-Gal-(1→4)-D-Glc. This intricate structure is the basis for its specific interactions with various biological molecules. The structural distinction between globotetraose and its precursor, globotriose, lies in the addition of the terminal N-acetylgalactosamine residue to the terminal galactose of globotriose.[2]

Biological Significance and Therapeutic Relevance

The biological importance of Globotetraose stems from its expression on the surface of various cell types, where it functions as a component of the cellular glycocalyx. Its strategic location allows it to participate in a wide array of physiological and pathological processes.

Cellular Recognition and Adhesion

As a cell surface glycosphingolipid, Globotetraose is involved in mediating cell-cell and cell-matrix interactions. These interactions are fundamental to tissue organization, development, and immune surveillance. The specific carbohydrate sequence of Globotetraose can be recognized by lectins, a class of proteins that bind to specific sugar moieties, thereby facilitating cellular adhesion and signaling events.

Receptor for Pathogens and Toxins

A critical aspect of Globotetraose's biological role is its function as a receptor for a variety of bacterial toxins and viruses. Notably, Shiga toxins (Stxs), produced by certain strains of Escherichia coli, and the related Verotoxins, recognize and bind to the terminal trisaccharide of globotriaosylceramide (Gb3), which is a part of the Globotetraose structure.[2] This binding is the initial step in the intoxication process, leading to severe and potentially fatal conditions such as hemolytic uremic syndrome (HUS). The development of molecules that can mimic Globotetraose and act as competitive inhibitors of toxin binding is a promising therapeutic strategy.[2][3]

Role in Cancer

Alterations in the expression of cell surface glycosphingolipids, including those containing the Globotetraose structure, have been associated with various types of cancer. These changes can influence tumor cell adhesion, migration, and metastasis. Consequently, Globotetraose and the enzymes involved in its synthesis are being investigated as potential cancer biomarkers and therapeutic targets.

Experimental Methodologies for the Study of Globotetraose

The investigation of Globotetraose's function and its interactions necessitates a range of specialized experimental techniques. This section outlines a standard workflow for the isolation, characterization, and functional analysis of Globotetraose.

Isolation and Purification of Globotetraose-Containing Glycosphingolipids

A typical workflow for the extraction and purification of glycosphingolipids from biological samples is depicted below. The choice of specific solvents and chromatographic techniques may be optimized based on the source material and the desired purity.

Figure 1. A generalized workflow for the isolation and purification of Globotetraose-containing glycosphingolipids.

Protocol:

-

Sample Homogenization: The biological tissue or cell pellet is homogenized in an appropriate buffer to disrupt the cellular structure.

-

Lipid Extraction: The homogenate is subjected to a biphasic solvent extraction, typically using a chloroform/methanol/water mixture (Folch method), to partition the lipids into the organic phase.

-

Phase Partitioning: The mixture is centrifuged to separate the aqueous and organic layers. The lower organic phase, containing the lipids, is carefully collected.

-

Crude Lipid Extract: The solvent from the collected organic phase is evaporated under a stream of nitrogen to yield the crude lipid extract.

-

Column Chromatography: The crude extract is fractionated using silica gel column chromatography with a gradient of increasingly polar solvents to separate different lipid classes.

-

Fraction Collection and Analysis: Eluted fractions are collected and analyzed by thin-layer chromatography (TTC) using specific staining reagents for glycosphingolipids (e.g., orcinol-sulfuric acid) to identify fractions containing Globotetraose.

-

Pooling and Further Purification: Fractions enriched in Globotetraose are pooled and subjected to further purification by high-performance liquid chromatography (HPLC) to obtain a highly purified sample.

Structural Characterization

Once purified, the structure of Globotetraose can be confirmed using a combination of techniques:

-

Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern, which can help to deduce the monosaccharide composition and sequence.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: One- and two-dimensional NMR experiments provide detailed information about the anomeric configurations and the glycosidic linkages between the monosaccharide units.

Functional Analysis: Toxin Binding Assays

To investigate the interaction of Globotetraose with specific proteins, such as Shiga toxins, binding assays are employed. A common approach is the enzyme-linked immunosorbent assay (ELISA)-based solid-phase binding assay.

Figure 2. A schematic representation of an ELISA-based solid-phase binding assay to study Globotetraose-toxin interactions.

Protocol:

-

Coating: Purified Globotetraose is immobilized onto the surface of a microtiter plate.

-

Blocking: The remaining non-specific binding sites on the plate are blocked using a solution of a protein such as bovine serum albumin (BSA).

-

Toxin Incubation: The plate is incubated with a solution containing the toxin of interest.

-

Washing: The plate is washed to remove any unbound toxin.

-

Primary Antibody Incubation: A primary antibody specific to the toxin is added and allowed to bind.

-

Washing: Unbound primary antibody is removed by washing.

-

Secondary Antibody Incubation: An enzyme-conjugated secondary antibody that recognizes the primary antibody is added.

-

Washing: Unbound secondary antibody is washed away.

-

Detection: A substrate for the enzyme is added, and the resulting colorimetric or chemiluminescent signal is measured, which is proportional to the amount of bound toxin.

Conclusion

Globotetraose is a glycosphingolipid of profound biological and clinical relevance. Its well-defined chemical structure underpins its diverse roles in cellular communication, pathogen recognition, and disease progression. A comprehensive understanding of its properties, coupled with robust analytical methodologies, is essential for advancing our knowledge of its function and for the rational design of novel therapeutic interventions. This guide provides a foundational framework to empower researchers and drug development professionals in their pursuit of innovative solutions targeting Globotetraose-mediated pathways.

References

-

PubChem. (n.d.). Globotetraose. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). Globotriose. National Center for Biotechnology Information. Retrieved from [Link]

-

WikiGenes. (n.d.). Globotriose. Retrieved from [Link]

-

Paton, A. W., Morona, R., & Paton, J. C. (2000). Neutralization of Shiga Toxins Stx1, Stx2c, and Stx2e by Recombinant Bacteria Expressing Mimics of Globotriose and Globotetraose. Infection and Immunity, 68(4), 1934–1940. Retrieved from [Link]

Sources

- 1. Globotetraose | C26H45NO21 | CID 44151537 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Neutralization of Shiga Toxins Stx1, Stx2c, and Stx2e by Recombinant Bacteria Expressing Mimics of Globotriose and Globotetraose - PMC [pmc.ncbi.nlm.nih.gov]

- 3. WikiGenes - Globotriaose - (2R,3S,4R,5R)-4,5,6-trihydroxy-2,3... [wikigenes.org]

The Biological Significance of Globotetraose: A Technical Guide for Researchers

This guide provides an in-depth exploration of the multifaceted biological roles of globotetraose (Gb4), a glycosphingolipid present on the outer leaflet of cell membranes in humans. Intended for researchers, scientists, and professionals in drug development, this document will delve into the core aspects of Gb4 biology, from its synthesis to its intricate involvement in cellular signaling, pathogen interactions, and cancer progression. Furthermore, this guide will furnish detailed experimental protocols to facilitate the investigation of this critical molecule.

Foundational Biology of Globotetraose

Globotetraose is a neutral glycosphingolipid belonging to the globo-series. Its structure consists of a ceramide lipid anchor embedded in the cell membrane, to which a tetrasaccharide chain is attached. This carbohydrate moiety is composed of N-acetylgalactosamine, galactose, galactose, and glucose (GalNAcβ1-3Galα1-4Galβ1-4Glc-Cer).

Biosynthesis of Globotetraose

The synthesis of globotetraose is a stepwise enzymatic process that occurs in the Golgi apparatus. It begins with the precursor globotriaosylceramide (Gb3). The final and critical step in the formation of Gb4 is catalyzed by the enzyme β-1,3-N-acetylgalactosaminyltransferase 1 (B3GALNT1) , also known as globoside synthase[1][2][3]. This enzyme transfers an N-acetylgalactosamine (GalNAc) residue from a UDP-GalNAc donor to the terminal galactose of Gb3[1]. The expression and activity of B3GALNT1 are crucial determinants of the levels of Gb4 on the cell surface[1][3].

Figure 2: Proposed role of Globotetraose in EGFR signaling within lipid rafts.

Immunological Significance of Globotetraose

The intricate carbohydrate structure of globotetraose makes it a potential target for recognition by the immune system. A key interaction involves Natural Killer T (NKT) cells, a specialized T cell population that recognizes glycolipid antigens presented by the CD1d molecule.

Studies have shown that NKT cell T cell receptors (TCRs) can recognize β-linked self-glycolipid antigens, such as isoglobotrihexosylceramide (iGb3), an isomer of globotetraose.[4] This recognition is achieved through an "induced-fit" mechanism where the NKT cell TCR flattens the conformation of the β-linked ligand to mimic the structure of more potent foreign α-linked glycolipid antigens.[4] This interaction can lead to the activation of NKT cells, which then release a variety of cytokines that can modulate the immune response.[5] This suggests a role for globotetraose in immune surveillance and the potential for its altered expression on diseased cells to trigger an immune response.

Globotetraose as a Pathogen Receptor

One of the most well-characterized roles of globotetraose is its function as a receptor for certain pathogens, facilitating their entry into host cells.

Shiga Toxin

Globotetraose is a recognized receptor for Shiga toxin 2e (Stx2e), a potent toxin produced by certain strains of Escherichia coli. The B subunit of the toxin binds with high affinity to the carbohydrate portion of Gb4, initiating the endocytosis of the toxin. Once inside the cell, the A subunit exerts its cytotoxic effects by inhibiting protein synthesis, leading to cell death.

Human Parvovirus B19

There is evidence suggesting that globotetraose also serves as a receptor for human parvovirus B19, the causative agent of fifth disease.[6] While some studies indicate that Gb4 is involved in the initial binding and internalization of the virus into permissive erythroid cells, other research suggests its role is at a post-internalization step, essential for the infectious endocytic trafficking of the virus.[7][8][9] The interaction between parvovirus B19 and Gb4 appears to be pH-dependent, with binding occurring under acidic conditions found in endosomes.[7] This pH-dependent interaction may be a crucial step in the viral life cycle.[7]

Implications in Cancer Progression

The involvement of globotetraose in EGFR signaling has significant implications for cancer biology, particularly in cell migration and invasion, which are hallmarks of metastasis.

The localization of EGFR in globotetraose-rich lipid rafts can promote sustained signaling through pathways like PI3K/Akt, which are known to drive cell migration and invasion.[10] By providing a stable platform for signaling complexes, these microdomains can contribute to the aggressive phenotype of cancer cells. In breast cancer, for instance, the expression of genes related to cell migration is associated with poor prognosis.[11][12][13] While the direct role of globotetraose in mediating cell-matrix adhesion is an area of ongoing research, its influence on signaling pathways that regulate the cytoskeleton and cell adhesion molecules is a critical aspect of its contribution to cancer progression.[14][15][16][17][18]

Experimental Protocols for the Study of Globotetraose

To facilitate research into the biological functions of globotetraose, this section provides an overview of key experimental methodologies.

Detection and Quantification

TLC and HPTLC are fundamental techniques for the separation and visualization of glycosphingolipids, including globotetraose.[19][20][21][22]

Principle: Glycosphingolipids are extracted from cells or tissues and separated on a silica plate based on their polarity. Different solvent systems can be used to achieve optimal separation of neutral globosides.

Step-by-Step Methodology:

-

Lipid Extraction: Extract total lipids from homogenized cells or tissues using a chloroform:methanol solvent mixture.

-

Sample Application: Apply the concentrated lipid extract to a silica HPTLC plate as a small spot or band.

-

Chromatogram Development: Develop the plate in a sealed chamber containing a solvent system appropriate for neutral glycosphingolipids (e.g., chloroform:methanol:water in a 60:35:8 ratio).

-

Visualization: After development, visualize the separated lipids by staining with a reagent such as orcinol-sulfuric acid, which is characteristic for carbohydrates, or primuline, which detects lipids under UV light.[8][22][23]

-

Identification: Run known globotetraose standards alongside the samples for positive identification based on migration distance (Rf value).

Quantitative mass spectrometry is a powerful tool for the detailed structural characterization and quantification of globotetraose.[24][25][26][27][28]

Principle: Glycosphingolipids are ionized and their mass-to-charge ratio is measured. Tandem mass spectrometry (MS/MS) can be used to fragment the molecule and obtain structural information about the carbohydrate and lipid portions.

Step-by-Step Methodology:

-

Sample Preparation: Extract and purify glycosphingolipids from the biological sample. This may involve solid-phase extraction to enrich for this class of lipids.[25]

-

Ionization: Use an appropriate ionization technique, such as electrospray ionization (ESI), to generate ions of the globotetraose molecules.

-

Mass Analysis: Analyze the ions in a mass spectrometer to determine their mass-to-charge ratio. For globotetraose, specific precursor and product ions can be monitored for quantitative analysis using techniques like multiple reaction monitoring (MRM).

-

Data Analysis: Process the mass spectrometry data to identify and quantify globotetraose based on its specific mass and fragmentation pattern.

Localization in Tissues

IHC and IF are used to visualize the distribution of globotetraose in tissue sections.[15][29][30][31][32]

Principle: A primary antibody specific for globotetraose binds to its target in the tissue. This is followed by a secondary antibody conjugated to an enzyme (for IHC) or a fluorophore (for IF) that allows for visualization.

Step-by-Step Methodology:

-

Tissue Preparation: Fix tissue samples in formalin and embed in paraffin. Cut thin sections and mount them on microscope slides.

-

Antigen Retrieval: Deparaffinize the sections and perform antigen retrieval to expose the globotetraose epitope. This may involve heat-induced epitope retrieval in a citrate buffer.

-

Blocking: Block non-specific antibody binding sites with a blocking solution (e.g., normal serum).

-

Primary Antibody Incubation: Incubate the sections with a primary antibody specific for globotetraose.

-

Secondary Antibody Incubation: After washing, incubate with a secondary antibody conjugated to horseradish peroxidase (HRP) for IHC or a fluorophore for IF.

-

Detection: For IHC, add a chromogenic substrate (e.g., DAB) to produce a colored precipitate. For IF, visualize the fluorescence using a fluorescence microscope.

-

Counterstaining and Mounting: Counterstain the sections (e.g., with hematoxylin for IHC) to visualize tissue morphology and mount with a coverslip.

Functional Assays

The Transwell assay is a common method to study the effect of globotetraose on cell migration and invasion.[23][33][34]

Principle: Cells are seeded in the upper chamber of a Transwell insert, which has a porous membrane. The lower chamber contains a chemoattractant. The number of cells that migrate through the pores to the lower side of the membrane is quantified. For invasion assays, the membrane is coated with an extracellular matrix (ECM) layer.

Step-by-Step Methodology:

-

Cell Culture: Culture cells of interest and, if desired, manipulate the expression of B3GALNT1 to alter globotetraose levels.

-

Assay Setup: Place Transwell inserts into a 24-well plate. For invasion assays, coat the inserts with Matrigel or another ECM component.

-

Chemoattractant: Add a chemoattractant (e.g., serum-containing medium) to the lower chamber.

-

Cell Seeding: Seed the cells in serum-free medium in the upper chamber of the inserts.

-

Incubation: Incubate the plate for a sufficient time to allow for cell migration or invasion (typically 12-48 hours).

-

Quantification: Remove non-migrated cells from the top of the membrane. Fix and stain the cells that have migrated to the underside of the membrane with a dye such as crystal violet.

-

Analysis: Elute the stain and measure the absorbance, or count the stained cells under a microscope to quantify migration or invasion.

These assays can be used to investigate the role of globotetraose in cell-cell or cell-matrix adhesion.[35][14][15][16][17][18]

Principle: Cells are allowed to adhere to a substrate (e.g., ECM proteins or a monolayer of other cells). Non-adherent cells are washed away, and the remaining adherent cells are quantified.

Step-by-Step Methodology:

-

Substrate Coating: Coat the wells of a microplate with an ECM protein (e.g., fibronectin, laminin) or grow a confluent monolayer of a specific cell type.

-

Cell Seeding: Seed the cells of interest (with manipulated globotetraose expression if desired) into the coated wells.

-

Incubation: Allow the cells to adhere for a defined period.

-

Washing: Gently wash the wells to remove non-adherent cells.

-

Quantification: Quantify the number of adherent cells by staining with a dye like crystal violet and measuring the absorbance, or by using a cell viability assay.

Concluding Remarks

Globotetraose is a glycosphingolipid with diverse and critical roles in human biology. From its fundamental role in the structure of cell membranes to its intricate involvement in cellular signaling, immune recognition, pathogen binding, and cancer progression, the study of globotetraose offers numerous avenues for research and therapeutic development. The experimental protocols outlined in this guide provide a starting point for researchers to further unravel the complexities of globotetraose function and its implications in health and disease. As our understanding of the glycome deepens, the importance of molecules like globotetraose will undoubtedly continue to grow, opening new doors for diagnostics and targeted therapies.

References

- Antoine, T., Bosso, C., Heyraud, A., & Samain, E. (2007). Synthesis of globopentaose using a novel beta1,3-galactosyltransferase activity of the Haemophilus influenzae beta1,3-N-acetylgalactosaminyltransferase LgtD. PubMed.

- B3GALNT1 Gene - GeneCards | B3GL1 Protein. (n.d.). GeneCards.

- B3GALNT1 - Wikipedia. (n.d.). Wikipedia.

- Dua, R., Lavoie, J. L., & Fung, K. M. (2010). Lipid raft localization of EGFR alters the response of cancer cells to the EGFR tyrosine kinase inhibitor gefitinib. PubMed.

- Fungal Colonization by Malassezia globosa Promotes Breast Cancer Progression and M2 Macrophage Polarization Through the MBL‐C3a–C3aR Signaling P

- Globotriaosylceramide 3-beta-N-acetylgalactosaminyltransferase. (n.d.). Grokipedia.

- HPTLC chromatographic separation of the ganglioside mixture extracted from cells fed with [3- 3 H- Sph ]GM1. Control and Sandhoff. (n.d.).

- High-Performance Thin-Layer Chromatography (HPTLC) Method for Identification of Meloxicam and Piroxicam. (n.d.). MDPI.

- Human parvovirus B19 does not bind to membrane-associ

- Human parvovirus B19 interacts with globoside under acidic conditions as an essential step in endocytic trafficking. (n.d.). NIH.

- Human parvovirus B19 VP2 empty capsids bind to human villous trophoblast cells in vitro via the globoside receptor. (n.d.). NIH.

- Immunofluorescence staining for immunoglobulin heavy chain/light chain on kidney biopsies is a valuable ancillary technique for the diagnosis of monoclonal gammopathy-associ

- Immunofluorescence Use and Techniques in Glomerular Diseases: A Review. (n.d.). PMC.

- Immunohistochemistry for Pathologists: Protocols, Pitfalls, and Tips. (n.d.). PMC.

- Immunohistochemistry stains. (n.d.). DermNet.

- Learn: immunohistochemistry. (n.d.).

- Lipid Rafts and Caveolae in Signaling by Growth Factor Receptors. (n.d.). PMC.

- Lipid raft localization of EGFR alters the response of cancer cells to the EGFR tyrosine kinase inhibitor gefitinib. (n.d.). PubMed.

- Lipid Rafts in Signalling, Diseases, and Infections: What Can Be Learned from Fluorescence Techniques? (n.d.). MDPI.

- Mayo Clinic expert explains parvovirus B19, a common childhood infection. (2023). YouTube.

- Natural killer T cells recognize diacylglycerol antigens from p

- Quantitative mass spectrometry-based multiplexing compares the abundance of 5000 S. cerevisiae proteins across 10 carbon sources. (2016). PubMed.

- Quantitative mass spectrometry: an overview. (n.d.). PMC.

- Recognition of β-linked self glycolipids mediated by natural killer T cell antigen receptors. (n.d.).

- Recognition and Regulation of T Cells by NK Cells. (2016). PMC.

- The EGFR signalling pathway in lipid rafts. See text for description of... (n.d.).

- The Globoside Receptor Triggers Structural Changes in the B19 Virus Capsid That Facilitate Virus Internaliz

- Transwell Cell Migration and Invasion Assay Guide. (n.d.). Corning.

- Transwell In Vitro Cell Migr

- Transwell migration and invasion assays. | Download Scientific Diagram. (n.d.).

- Weakly migratory metastatic breast cancer cells activate fibroblasts via microvesicle-Tg2 to facilitate dissemin

- A comprehensive pathway map of epidermal growth factor receptor signaling. (n.d.). PMC.

- Adhesion to a common ECM mediates interdependence in tissue morphogenesis in Drosophila. (2025). bioRxiv.

- Biosynthesis of Globotriaosylceramide (Gb 3 ). | Download Scientific Diagram. (n.d.).

- Cancer Invasion and Metastasis: Molecular and Cellular Perspective. (n.d.). NCBI Bookshelf.

- Cell-m

- Cell-Cell Adhesion and Communication:Extracellular M

- DIRECT IMMUNOFLUORE- SCENCE AND IMMUNO- HISTOCHEMISTRY IN DIAGNOSTICS OF GLOMERULONEPHRITIS. (n.d.). PMC.

- Diagnostic Immunostaining of Renal Biopsies: An Overview of Markers for Glomerular Diseases. (n.d.). PMC.

- Effect of cholesterol levels on EGFR signaling in fibroblasts. (2022). Diva-Portal.org.

- Gβγ Signaling Promotes Breast Cancer Cell Migr

- Ganglioside Analysis by High-Performance Thin-Layer Chromatography. (2025).

- Glycoproteomics Sample Processing, LC-MS, and Data Analysis Using GlycReSoft. (n.d.). NIH.

- High Glucose Level Promotes Migration Behavior of Breast Cancer Cells through Zinc and Its Transporters. (2014). PLOS.

- Immune response and histology of humoral rejection in kidney transplant

- Key cancer migration-related genes in previous breast cancer gene signatures. (n.d.).

- Metastasis and the Mechanism Involved in Progression of Cancer. (n.d.). Walsh Medical Media.

- Natural Killer Cells and Cytotoxic T Cells: Complementary Partners against Microorganisms and Cancer. (n.d.). MDPI.

- Publications | MacCoss Lab. (n.d.). MacCoss Lab.

- Quantitative Mass Spectrometry-Based Proteomics: An Overview. (n.d.). PubMed.

- Receptors of the innate immune system. (n.d.). NCBI Bookshelf.

- Recognition Of Pathogens By The Inn

- Regulation of Cell Adhesion and Migration via Microtubule Cytoskeleton Organization, Cell Polarity, and Phosphoinositide Signaling. (2023). PMC.

- Regulation of immune cell adhesion and migration by regulator of adhesion and cell polarization enriched in lymphoid tissues. (n.d.). PubMed Central.

- Role of Globotriaosylceramide in Physiology and P

- Synthesis of globopentaose using a novel beta1,3-galactosyltransferase activity of the Haemophilus influenzae beta1,3-N-acetylgalactosaminyltransferase LgtD. (n.d.).

- The Endothelial Cell Transwell Migration and Invasion Assay. (n.d.). Sigma-Aldrich.

- The Role of Integrins in Cell Migration. (n.d.).

- The structure of cell-matrix adhesions: the new frontier. (n.d.). PMC.

- Thin-layer chromatography (TLC) of glycolipids. (2021). Glycoscience Protocols.

- Thin-layer chromatography (TLC) of glycolipids. (n.d.). JCGGDB.

- Tumor Invasion and Metastasis - Department of Cancer Biology. (n.d.). Mayo Clinic Research.

- Universal toolset for mass spectrometric analysis of intracellular peptidome and small protein fraction. (2024). bioRxiv.

- Viruses Binding to Host Receptors Interacts with Autophagy. (2023). MDPI.

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. B3GALNT1 - Wikipedia [en.wikipedia.org]

- 3. genecards.org [genecards.org]

- 4. Recognition of β-linked self glycolipids mediated by natural killer T cell antigen receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Natural killer T cells recognize diacylglycerol antigens from pathogenic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. m.youtube.com [m.youtube.com]

- 7. Human parvovirus B19 interacts with globoside under acidic conditions as an essential step in endocytic trafficking - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Human parvovirus B19 VP2 empty capsids bind to human villous trophoblast cells in vitro via the globoside receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Globoside Receptor Triggers Structural Changes in the B19 Virus Capsid That Facilitate Virus Internalization - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Lipid raft localization of EGFR alters the response of cancer cells to the EGFR tyrosine kinase inhibitor gefitinib - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. journals.plos.org [journals.plos.org]

- 12. researchgate.net [researchgate.net]

- 13. Weakly migratory metastatic breast cancer cells activate fibroblasts via microvesicle-Tg2 to facilitate dissemination and metastasis | eLife [elifesciences.org]

- 14. Cell-matrix adhesion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. The structure of cell-matrix adhesions: the new frontier - PMC [pmc.ncbi.nlm.nih.gov]

- 16. youtube.com [youtube.com]

- 17. biorxiv.org [biorxiv.org]

- 18. m.youtube.com [m.youtube.com]

- 19. researchgate.net [researchgate.net]

- 20. High-Performance Thin-Layer Chromatography (HPTLC) Method for Identification of Meloxicam and Piroxicam [mdpi.com]

- 21. researchgate.net [researchgate.net]

- 22. [Thin-layer chromatography (TLC) of glycolipids]:Glycoscience Protocol Online Database [jcggdb.jp]

- 23. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Quantitative mass spectrometry: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Comprehensive Identification of Glycosphingolipids in Human Plasma Using Hydrophilic Interaction Liquid Chromatography—Electrospray Ionization Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Quantitative mass spectrometry-based multiplexing compares the abundance of 5000 S. cerevisiae proteins across 10 carbon sources - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. youtube.com [youtube.com]

- 28. Quantitative Mass Spectrometry-Based Proteomics: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. Immunofluorescence Use and Techniques in Glomerular Diseases: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 30. Immunofluorescence staining for immunoglobulin heavy chain/light chain on kidney biopsies is a valuable ancillary technique for the diagnosis of monoclonal gammopathy-associated kidney diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. DIRECT IMMUNOFLUORE- SCENCE AND IMMUNO- HISTOCHEMISTRY IN DIAGNOSTICS OF GLOMERULONEPHRITIS - PMC [pmc.ncbi.nlm.nih.gov]

- 32. Diagnostic Immunostaining of Renal Biopsies: An Overview of Markers for Glomerular Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 33. corning.com [corning.com]

- 34. researchgate.net [researchgate.net]

- 35. researchgate.net [researchgate.net]

Globotetraose: A Technical Guide to its Core Functions and Therapeutic Implications

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of globotetraose (Gb4), a glycosphingolipid of significant interest in cellular biology and disease pathology. Moving beyond a surface-level overview, this document delves into the intricate biochemical and functional aspects of Gb4, offering field-proven insights and detailed methodologies for its study.

Introduction: The Significance of Globotetraose in Glycosphingolipid Biology

Glycosphingolipids (GSLs) are integral components of eukaryotic cell membranes, playing pivotal roles in cellular recognition, signaling, and membrane organization.[1] Among the diverse array of GSLs, the globo-series, characterized by a Galα1-4Gal core, holds particular importance in various physiological and pathological processes. Globotetraose (GalNAcβ1-3Galα1-4Galβ1-4Glcβ1-Cer), also known as globoside or the P antigen, is a key member of this series.[2] While often overshadowed by its precursor, globotriaosylceramide (Gb3), Gb4 possesses unique biological functions and disease associations that warrant focused investigation. This guide will illuminate the structure, biosynthesis, and multifaceted roles of Gb4, providing a comprehensive resource for researchers in glycobiology and therapeutic development.

Biochemical Architecture and Biosynthesis of Globotetraose

The biological activity of Gb4 is intrinsically linked to its unique molecular structure and the tightly regulated enzymatic pathway that governs its synthesis.

Molecular Structure

Globotetraose is an amphipathic molecule consisting of a tetrasaccharide head group attached to a ceramide lipid tail. The carbohydrate moiety is composed of N-acetylgalactosamine, galactose, and glucose in a specific sequence and linkage: GalNAc(β1-3)Gal(α1-4)Gal(β1-4)Glc. This glycan structure is anchored to the cell membrane via the ceramide lipid, which itself can vary in fatty acid chain length and saturation, contributing to the diversity and specific membrane localization of Gb4 species.[3]

The Biosynthetic Pathway: From Precursor to Functional Glycolipid

The synthesis of Globotetraose is a stepwise process occurring in the Golgi apparatus, building upon the lactosylceramide (LacCer) precursor. The pathway is a critical control point for regulating the expression of globo-series glycosphingolipids on the cell surface.

The key enzymatic steps are:

-

Lactosylceramide (LacCer) to Globotriaosylceramide (Gb3): LacCer is converted to Gb3 by the action of α-1,4-galactosyltransferase.

-

Globotriaosylceramide (Gb3) to Globotetraose (Gb4): The crucial final step in Gb4 synthesis is the addition of an N-acetylgalactosamine (GalNAc) residue to Gb3. This reaction is catalyzed by β-1,3-N-acetylgalactosaminyltransferase, also known as globoside synthase.[2][4] The gene encoding this enzyme, B3GALNT1, is therefore a critical determinant of Gb4 expression levels.

Caption: Biosynthetic pathway of Globotetraose from Lactosylceramide.

Biological Functions and Pathological Implications of Globotetraose

Globotetraose is not merely a structural component of the cell membrane; it is an active participant in a range of cellular processes, from cell recognition to pathogen binding and cancer progression.

Role in Cellular Recognition and Adhesion

Glycosphingolipids are key players in cell-cell recognition, a fundamental process for tissue formation and immune surveillance.[5] The complex carbohydrate structures of GSLs, including Gb4, extend from the cell surface and can interact with complementary molecules on adjacent cells or in the extracellular matrix. These interactions can modulate cell adhesion and influence intracellular signaling cascades, although the specific signaling events directly initiated by Gb4 are often intertwined with the function of other membrane receptors.[6]

Globotetraose as a Pathogen Receptor

A well-established function of Gb4 is its role as a receptor for certain pathogens and their toxins. Most notably, Gb4 is the preferred receptor for Shiga toxin 2e (Stx2e), a variant produced by certain strains of Escherichia coli that causes edema disease in pigs.[7] The B-subunit of the toxin binds with high affinity to the terminal GalNAc residue of Gb4, initiating internalization of the toxin and subsequent cell death.[2] While its precursor, Gb3, is the primary receptor for the more common Shiga toxins (Stx1 and Stx2), the specificity of Stx2e for Gb4 highlights the critical role of the terminal saccharide in determining pathogen tropism.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Neutralization of Shiga toxins Stx1, Stx2c, and Stx2e by recombinant bacteria expressing mimics of globotriose and globotetraose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Lipidomics of Glycosphingolipids [mdpi.com]

- 4. Clinical relevance of globotriaosylceramide accumulation in Fabry disease and the effect of agalsidase beta in affected tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Integrins Modulate Extracellular Matrix Organization to Control Cell Signaling during Hematopoiesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Neutralization of Shiga Toxins Stx1, Stx2c, and Stx2e by Recombinant Bacteria Expressing Mimics of Globotriose and Globotetraose - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Discovery and history of Globotetraose

An In-Depth Technical Guide to the Discovery and History of Globotetraose

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Unseen Sugar Code

On the surface of every cell lies a dense and intricate forest of complex carbohydrates, the glycocalyx. This "sugar coat" is far from a passive bystander; it is a dynamic interface that mediates a vast array of biological processes, from cell-cell recognition and communication to pathogen binding and immune responses. Within this complex world of glycobiology, the globo-series of glycosphingolipids represents a fascinating family of molecules with profound implications for human health and disease. This guide delves into the history, synthesis, and biological significance of a key member of this family: Globotetraose. We will journey from its initial discovery in the membranes of human red blood cells to the cutting-edge techniques used to synthesize it in the lab, and explore its dual role as a critical receptor for bacterial toxins and a promising target in the fight against cancer.

Chapter 1: The Dawn of Globo-Series - Discovery and Structural Elucidation

The story of Globotetraose is intrinsically linked to the pioneering work of Dr. Sen-itiroh Hakomori, a giant in the field of glycobiology. His research in the 1970s laid the foundation for our understanding of the structure and function of glycosphingolipids.

The Early Discoveries from Human Erythrocytes

In the early 1970s, Hakomori and his colleagues embarked on a systematic investigation of the glycosphingolipids present on the surface of human erythrocytes (red blood cells). These cells, lacking a nucleus and other organelles, provided a relatively clean system for isolating and characterizing membrane components. Through meticulous extraction and chromatographic techniques, they isolated a series of neutral glycosphingolipids belonging to what would become known as the "globo-series."

A pivotal moment came with the isolation and characterization of a novel ganglioside from human erythrocyte membranes.[1][2][3][4] The structural elucidation of these complex molecules was a formidable challenge, relying on a combination of chemical degradation, enzymatic digestion, and the emerging technologies of the time.

The Analytical Toolkit of a Pioneer

The determination of the precise structure of Globotetraose and its relatives was a testament to the analytical prowess of Hakomori's group. Key techniques employed included:

-

Methylation Analysis: This chemical method involves methylating all free hydroxyl groups on the sugar residues. The glycosidic linkages are then cleaved, and the resulting partially methylated monosaccharides are analyzed by gas chromatography-mass spectrometry (GC-MS). The positions of the unmethylated hydroxyl groups reveal the original linkage points between the sugars.

-

Exo- and Endoglycosidase Digestion: A battery of specific enzymes that cleave sugar residues from the non-reducing end (exoglycosidases) or within the carbohydrate chain (endoglycosidases) were used to sequentially dismantle the oligosaccharide. The identity of the released monosaccharides and the structure of the remaining glycan provided crucial information about the sequence and anomeric configuration (α or β) of the linkages.

-

Mass Spectrometry: In its early applications to complex carbohydrates, mass spectrometry provided invaluable information on the molecular weight of the intact glycolipid and its fragments, helping to piece together the overall structure.[1][2]

Through the painstaking application of these methods, the structure of Globotetraose was established as a tetrasaccharide with the sequence β-D-GalNAc-(1→3)-α-D-Gal-(1→4)-β-D-Gal-(1→4)-D-Glc, attached to a ceramide lipid anchor.

Chapter 2: The Art of Synthesis - Crafting Globotetraose in the Laboratory

The limited availability of pure Globotetraose from natural sources spurred the development of methods for its chemical and enzymatic synthesis. These approaches not only provide access to larger quantities of the molecule for research but also allow for the creation of analogs to probe its biological functions.

Chemical Synthesis: A Step-by-Step Construction

The chemical synthesis of a complex oligosaccharide like Globotetraose is a multi-step process that requires careful planning and execution. The work of Nilsson, Ray, and Magnusson in 1994 stands as a landmark achievement in this area.[5] The general strategy involves the sequential coupling of protected monosaccharide building blocks, followed by deprotection to yield the final product.

Here is a conceptual overview of the chemical synthesis of a Globotetraose derivative:

-

Preparation of Protected Monosaccharide Building Blocks: Each monosaccharide is chemically modified with protecting groups to mask all but one hydroxyl group. This ensures that the subsequent glycosylation reaction occurs at the desired position.

-

Glycosylation Reactions: The protected monosaccharides are sequentially coupled together using a glycosylation promoter, such as silver trifluoromethanesulfonate.[5] This reaction forms the glycosidic bond between the donor and acceptor sugars.

-

Deprotection: Once the full tetrasaccharide chain is assembled, all protecting groups are removed in a final deprotection step to yield the target Globotetraose molecule.

Caption: A simplified workflow for the chemical synthesis of Globotetraose.

Enzymatic Synthesis: Nature's Machinery Harnessed

Enzymatic synthesis offers a powerful alternative to chemical methods, often providing high specificity and avoiding the need for complex protecting group manipulations. The biosynthesis of Globotetraose relies on a class of enzymes called glycosyltransferases.

A key enzyme in the synthesis of Globotetraose is β-1,3-N-acetylgalactosaminyltransferase (LgtD) from the bacterium Haemophilus influenzae.[6][7][8][9] This enzyme catalyzes the transfer of an N-acetylgalactosamine (GalNAc) residue from a donor substrate, UDP-GalNAc, to the terminal galactose of globotriose (Gb3).

A Step-by-Step Protocol for the Enzymatic Synthesis of Globotetraose:

-

Expression and Purification of LgtD: The gene encoding LgtD is cloned into an expression vector and transformed into a suitable host, such as E. coli. The bacteria are cultured, and the expression of the LgtD enzyme is induced. The enzyme is then purified from the cell lysate using standard chromatography techniques.[9]

-

Enzymatic Reaction: The purified LgtD is incubated with the acceptor substrate, globotriose (Gb3), and the donor substrate, UDP-GalNAc, in a suitable buffer.

-

Reaction Monitoring and Product Purification: The progress of the reaction can be monitored by techniques such as High-Performance Liquid Chromatography (HPLC). Once the reaction is complete, the desired Globotetraose product is purified from the reaction mixture.

Caption: The enzymatic synthesis of Globotetraose from Globotriose catalyzed by LgtD.

Chapter 3: Biological Significance - A Double-Edged Sword

Globotetraose plays a multifaceted role in biology, acting as a key player in host-pathogen interactions, cell signaling, and cancer progression.

The Shiga Toxin Receptor

One of the most well-characterized functions of Globotetraose is its role as a receptor for Shiga toxins, a family of potent toxins produced by certain strains of Escherichia coli and Shigella dysenteriae. The binding of Shiga toxins to Globotetraose on the surface of host cells is the initial step in a cascade of events that leads to severe and potentially fatal conditions such as hemolytic-uremic syndrome (HUS).

A Player in Cell-Cell Recognition and Signaling

Glycosphingolipids like Globotetraose are not randomly distributed on the cell surface but are often concentrated in specialized microdomains called lipid rafts.[10][11][12][13][14] These cholesterol- and sphingolipid-rich domains serve as platforms for the assembly of signaling molecules, including receptors, kinases, and adaptor proteins.

The localization of Globotetraose within lipid rafts suggests its involvement in modulating signal transduction pathways.[10][11][13] By influencing the organization and activity of signaling complexes, Globotetraose may play a role in regulating cellular processes such as cell adhesion, proliferation, and apoptosis.

The Cancer Connection

Alterations in the expression of cell surface glycans are a hallmark of cancer. Globotetraose has been identified as a tumor-associated antigen in several types of cancer, including breast and pancreatic cancer.[15][16] Its overexpression on the surface of cancer cells has been linked to malignant phenotypes and poor prognosis.[17][18]

Recent studies have begun to unravel the mechanisms by which Globotetraose contributes to cancer progression. In triple-negative breast cancer, for example, acetylated Globotetraose has been shown to suppress tumor growth by modulating the FAK/AKT signaling pathway.[15] This raises the exciting possibility of targeting Globotetraose for the development of novel cancer therapies.[19][20][21][22][23]

Caption: A simplified diagram of Globotetraose's involvement in the FAK/AKT signaling pathway in cancer.

Chapter 4: Methodologies and Protocols

This chapter provides more detailed experimental protocols for the key techniques discussed in this guide. These are intended to be illustrative and may require optimization for specific laboratory conditions.

Protocol 1: Isolation of Glycosphingolipids from Human Erythrocytes

-

Lysis and Membrane Preparation: Obtain fresh human erythrocytes and wash them with isotonic saline. Lyse the cells in a hypotonic buffer and centrifuge to pellet the erythrocyte ghosts (membranes).

-

Lipid Extraction: Extract the total lipids from the erythrocyte ghosts using a mixture of chloroform and methanol.

-

Column Chromatography: Fractionate the total lipid extract using a series of column chromatography steps (e.g., DEAE-Sephadex followed by silica gel) to separate the neutral glycosphingolipids from other lipid classes.

-

Thin-Layer Chromatography (TLC): Further purify the neutral glycosphingolipid fraction by preparative TLC to isolate individual components, including Globotetraose.

Protocol 2: Structural Characterization by Methylation Analysis

-

Permethylation: Chemically treat the purified Globotetraose with a methylating agent (e.g., methyl iodide in the presence of a strong base) to methylate all free hydroxyl groups.

-

Hydrolysis: Cleave the glycosidic bonds of the permethylated Globotetraose by acid hydrolysis.

-

Reduction and Acetylation: Reduce the resulting partially methylated monosaccharides with sodium borohydride, followed by acetylation with acetic anhydride.

-

GC-MS Analysis: Analyze the resulting partially methylated alditol acetates by gas chromatography-mass spectrometry to identify the linkage positions.

References

- Hakomori, S. (1981). Glycosphingolipids in cellular interaction, differentiation, and oncogenesis. Annual Review of Biochemistry, 50(1), 733-764.

- Watanabe, K., Powell, M., & Hakomori, S. (1978). Isolation and characterization of a novel fucoganglioside of human erythrocyte membranes. Journal of Biological Chemistry, 253(24), 8962-8967.

- Ye, Z., & Yu, W. (2014). Novel therapeutic targets for pancreatic cancer. World Journal of Gastroenterology, 20(30), 10427-10441.

- Simons, K., & Toomre, D. (2000). Lipid rafts and signal transduction. Nature Reviews Molecular Cell Biology, 1(1), 31-39.

- Ryu, K., Lin, S., Shao, J., Song, J., Chen, M., Wang, W., ... & Wang, P. G. (2005). Synthesis of complex carbohydrates and glyconjugates: enzymatic synthesis of globotetraose using alpha-1,3-N-acetylgalactosaminyltransferase LgtD from Haemophilus infuenzae strain Rd. Methods in Molecular Biology, 310, 93-105.

- Al-Sabi, A., & Al-Ghamdi, S. (2023). Acetylated Globotetraose (Ac-Gb4) Suppresses Triple-Negative Breast Cancer Through FAK/AKT Signaling Pathway. International Journal of Molecular Sciences, 25(1), 13353.

- Antoine, T., Bosso, C., Heyraud, A., & Samain, E. (2007). Synthesis of globopentaose using a novel β1, 3-galactosyltransferase activity of the Haemophilus influenzae β1, 3-N-acetylgalactosaminyltransferase LgtD. Biochimie, 89(6-7), 805-813.

- Lakhani, S. R., & Ashworth, A. (2001). Prognostic molecular markers in early breast cancer. Breast Cancer Research, 3(4), 1-4.

- Watanabe, K., Powell, M., & Hakomori, S. (1978). Isolation and characterization of a novel fucoganglioside of human erythrocyte membranes. Journal of Biological Chemistry, 253(24), 8962–8967.

- ecancer. (2019).

- D'auria, E., & Chirico, G. (2023). Lipid Rafts in Signalling, Diseases, and Infections: What Can Be Learned from Fluorescence Techniques?. International Journal of Molecular Sciences, 24(13), 10983.

- Simons, K., & Toomre, D. (2000). LIPID RAFTS AND SIGNAL TRANSDUCTION. Nature Reviews Molecular Cell Biology, 1(1), 31-39.

- Sharma, G. N., Dave, R., Sanadya, J., Sharma, P., & Sharma, K. K. (2010). AN OVERVIEW OF PROGNOSTIC MARKERS IN BREAST CANCER. Journal of Young Pharmacists, 2(1), 80-86.

- Antoine, T., Bosso, C., Heyraud, A., & Samain, E. (2007). Synthesis of globopentaose using a novel beta1,3-galactosyltransferase activity of the Haemophilus influenzae beta1,3-N-acetylgalactosaminyltransferase LgtD. Biochimie, 89(6-7), 805-13.

- Yang, L., & Liu, J. (2022). GOT2: New therapeutic target in pancreatic cancer. Frontiers in Oncology, 12, 976935.

- Ando, S., & Yu, R. K. (1977). Isolation and characterization of a novel ganglioside, monosialosyl pentahexaosyl ceramide from human brain. Journal of Biological Chemistry, 252(17), 6247-6250.

- Lee, A. V., & Schiff, R. (2010). Classical and Novel Prognostic Markers for Breast Cancer and their Clinical Significance. Breast Cancer: Basic and Clinical Research, 4, 1-10.

- Chirico, G., & D'Auria, E. (2022). Regulation of signal transduction by gangliosides in lipid rafts: focus on GM3-IR and GM1-TrkA interactions. The FEBS Journal, 289(21), 6610-6623.

- Guo, J., Gong, D., Evans, K., Takahashi, K., Jambhale, A., Shiau, C., ... & Mancias, J. (2023). Integrative genomic identification of therapeutic targets for pancreatic cancer. Cell Reports, 42(10), 113223.

- Metier, C., Dow, J., Wootton, H., Lynham, S., Wren, B., & Wagner, G. K. (2021). Profiling of Haemophilus influenzae strain R2866 with carbohydrate-based covalent probes. Organic & Biomolecular Chemistry, 19(2), 273-280.

- Watanabe, K., Powell, M. E., & Hakomori, S. I. (1979). Isolation and characterization of gangliosides with a new sialosyl linkage and core structures. II. Gangliosides of human erythrocyte membranes. Journal of Biological Chemistry, 254(17), 8223-8229.

- Animated biology with Arpan. (2022, February 18).

- Wang, P. G., & Yi, W. (2002). Overexpression and biochemical characterization of beta-1,3-N-acetylgalactosaminyltransferase LgtD from Haemophilus influenzae strain Rd.

- Watanabe, K., & Hakomori, S. (1979). Gangliosides of human erythrocytes. A novel ganglioside with a unique N-acetylneuraminosyl-(2 leads to 3)-N-acetylgalactosamine structure. Biochemistry, 18(24), 5502-5504.

- Wang, X., & Li, Y. (2021). Identification of novel prognostic risk signature of breast cancer based on ferroptosis-related genes. Frontiers in Cell and Developmental Biology, 9, 644469.

- News-Medical.Net. (2024, April 8).

- Nilsson, U., Ray, A. K., & Magnusson, G. (1994). Synthesis of the globotetraose tetrasaccharide and terminal tri- and di-saccharide fragments.

Sources

- 1. Isolation and characterization of a novel fucoganglioside of human erythrocyte membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Sci-Hub. Isolation and characterization of a novel fucoganglioside of human erythrocyte membranes. / Journal of Biological Chemistry, 1978 [sci-hub.jp]

- 3. Isolation and characterization of gangliosides with a new sialosyl linkage and core structures. II. Gangliosides of human erythrocyte membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Gangliosides of human erythrocytes. A novel ganglioside with a unique N-acetylneuraminosyl-(2 leads to 3)-N-acetylgalactosamine structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis of the globotetraose tetrasaccharide and terminal tri- and di-saccharide fragments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis of complex carbohydrates and glyconjugates: enzymatic synthesis of globotetraose using alpha-1,3-N-acetylgalactosaminyltransferase LgtD from Haemophilus infuenzae strain Rd - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis of globopentaose using a novel beta1,3-galactosyltransferase activity of the Haemophilus influenzae beta1,3-N-acetylgalactosaminyltransferase LgtD - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Overexpression and biochemical characterization of beta-1,3-N-acetylgalactosaminyltransferase LgtD from Haemophilus influenzae strain Rd - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Lipid rafts and signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. biology.kenyon.edu [biology.kenyon.edu]

- 13. Regulation of signal transduction by gangliosides in lipid rafts: focus on GM3-IR and GM1-TrkA interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. m.youtube.com [m.youtube.com]

- 15. Acetylated Globotetraose (Ac-Gb4) Suppresses Triple-Negative Breast Cancer Through FAK/AKT Signaling Pathway [mdpi.com]

- 16. Classical and Novel Prognostic Markers for Breast Cancer and their Clinical Significance - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Prognostic molecular markers in early breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 18. AN OVERVIEW OF PROGNOSTIC MARKERS IN BREAST CANCER - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Novel therapeutic targets for pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 20. New potential therapeutic target for pancreatic cancer discovered - ecancer [ecancer.org]

- 21. GOT2: New therapeutic target in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Integrative genomic identification of therapeutic targets for pancreatic cancer. | Broad Institute [broadinstitute.org]

- 23. news-medical.net [news-medical.net]

An In-Depth Technical Guide to the Multifaceted Functions of Globotetraose in the Cell Membrane

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Globotetraose (Gb4), a neutral glycosphingolipid of the globo-series, is a critical component of the plasma membrane in various cell types. Far from being a mere structural lipid, Gb4 is a dynamic player in a multitude of cellular processes, acting as a key receptor for pathogens, a modulator of cell signaling, and a factor in the pathology of several diseases, including cancer. This technical guide provides a comprehensive overview of the core functions of globotetraose, delving into its biosynthesis, its role in molecular recognition and disease, and the experimental methodologies used to investigate its activities. By synthesizing current knowledge and providing detailed protocols, this document aims to equip researchers and drug development professionals with the foundational and practical insights necessary to explore the significant therapeutic and diagnostic potential of this multifaceted molecule.

Chapter 1: Introduction to Globotetraose (Gb4)

Globotetraose, also known as globotetraosylceramide or sometimes referred to by its historical name cytolipin R, is a glycosphingolipid (GSL) embedded in the outer leaflet of the cell membrane.[1][2] GSLs are amphipathic molecules composed of a hydrophobic ceramide lipid tail, which anchors them to the membrane, and a hydrophilic glycan headgroup that extends into the extracellular space.[3][4] The structure of globotetraose consists of a four-sugar oligosaccharide chain attached to a ceramide base.[5] The carbohydrate sequence is N-acetylgalactosamine(β1-3)galactose(α1-4)galactose(β1-4)glucose(β1-1)ceramide.

This structure places it in the globo-series of GSLs, being a direct extension of globotriaosylceramide (Gb3).[3][6] The presence and density of Gb4 on the cell surface can vary significantly depending on cell type, differentiation stage, and pathological state. It is notably abundant on human erythrocytes, where it plays a role in defining blood group antigens, and is also found on endothelial cells, kidney cells, and various immune cells.[5][7] The strategic positioning of its complex carbohydrate structure on the cell surface allows Gb4 to function as a crucial interface for cell-cell interactions and as a docking point for a variety of extracellular molecules, toxins, and pathogens.[8]

Chapter 2: The Biosynthesis of Globotetraose

The expression of globotetraose on the cell surface is the result of a sequential, multi-enzyme process that takes place primarily in the Golgi apparatus. This pathway builds upon the common precursors of glycosphingolipid synthesis. The causality behind this step-wise synthesis ensures a high degree of specificity and allows for multiple points of regulation, enabling the cell to modulate its surface glycan landscape in response to developmental or environmental cues.

The core pathway is as follows:

-

Ceramide Synthesis: The pathway begins in the endoplasmic reticulum with the synthesis of the ceramide backbone.

-

Glucosylceramide Formation: Ceramide is transported to the Golgi, where glucosylceramide synthase (UGCG) adds the first glucose molecule.

-

Lactosylceramide Synthesis: A galactose is added by lactosylceramide synthase (B4GALT5) to form lactosylceramide, a key branching point for many GSL series.

-

Globotriaosylceramide (Gb3) Synthesis: The enzyme α-1,4-galactosyltransferase (A4GALT), also known as Gb3 synthase, adds an α-linked galactose, committing the molecule to the globo-series and forming Gb3.[9]

-

Globotetraosylceramide (Gb4) Synthesis: Finally, β-1,3-N-acetylgalactosaminyltransferase 1 (B3GALNT1), or Gb4 synthase, adds the terminal N-acetylgalactosamine residue to Gb3, completing the synthesis of globotetraose.[10]

This hierarchical synthesis pathway is critical; for instance, the expression of Gb4 is entirely dependent on the prior synthesis of its precursor, Gb3. Any genetic or pharmacological inhibition of an upstream enzyme will necessarily prevent Gb4 formation, a principle that is exploited in substrate reduction therapies for certain GSL storage disorders.[9][11]

Sources

- 1. Cell Membranes - The Cell - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. longdom.org [longdom.org]

- 3. Role of Globotriaosylceramide in Physiology and Pathology - PMC [pmc.ncbi.nlm.nih.gov]